11-DIOXO-4-(PYRROLIDIN-1-YL)-1LAMBDA6-THIOLAN-3-YL N-(4-CHLOROPHENYL)CARBAMATE
Overview
Description
1,1-Dioxido-4-pyrrolidin-1-yltetrahydro-3-thienyl (4-chlorophenyl)carbamate is a complex organic compound with a molecular formula of C15H19ClN2O4S This compound is known for its unique structural features, which include a pyrrolidine ring, a tetrahydrothiophene ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-DIOXO-4-(PYRROLIDIN-1-YL)-1LAMBDA6-THIOLAN-3-YL N-(4-CHLOROPHENYL)CARBAMATE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is often synthesized via a cyclization reaction involving a thiol and an alkene or alkyne precursor.
Carbamate Formation: The final step involves the reaction of the pyrrolidine and tetrahydrothiophene intermediates with a chloroformate reagent to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-4-pyrrolidin-1-yltetrahydro-3-thienyl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dioxido-4-pyrrolidin-1-yltetrahydro-3-thienyl (4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-DIOXO-4-(PYRROLIDIN-1-YL)-1LAMBDA6-THIOLAN-3-YL N-(4-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar carbamate structure.
Thiophanate-methyl: Another carbamate compound with fungicidal properties.
Carbaryl: A well-known carbamate insecticide.
Uniqueness
1,1-Dioxido-4-pyrrolidin-1-yltetrahydro-3-thienyl (4-chlorophenyl)carbamate is unique due to its combination of a pyrrolidine ring, a tetrahydrothiophene ring, and a carbamate group. This unique structure imparts specific chemical and biological properties that differentiate it from other carbamate compounds.
Properties
IUPAC Name |
(1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-yl) N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-11-3-5-12(6-4-11)17-15(19)22-14-10-23(20,21)9-13(14)18-7-1-2-8-18/h3-6,13-14H,1-2,7-10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWTBWVBPRDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CS(=O)(=O)CC2OC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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